4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is classified under the category of benzanilides, which are aromatic compounds containing an anilide group. Its molecular formula is with a molecular weight of approximately 242.27 g/mol .
The compound is primarily synthesized through various chemical reactions involving starting materials such as 4-methylbenzoic acid and pyridin-2-ylmethylamine. It can also be obtained through specific synthetic methods that enhance yield and purity, making it suitable for research and industrial applications .
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid falls under the broader classification of organic compounds, specifically within the subcategories of benzanilides and pyridine derivatives. It has been noted for its potential as a kinase inhibitor, which positions it as a candidate for further exploration in pharmaceutical applications .
The synthesis of 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid can be achieved through several methods, with the following being prominent:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and minimize by-products. The purification of the final product is often achieved through recrystallization or chromatography techniques.
The molecular structure of 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid features a benzoic acid core with a methyl group at the para position and a pyridin-2-ylmethylamino substituent at the meta position. The structural representation can be expressed in SMILES notation as Cc1ccc(cc1NCCn1cnc2c1c(nc(n2)c1ccn(c1)n1))C(=O)O .
The compound exhibits various structural characteristics:
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid participates in several chemical reactions that highlight its reactivity:
These reactions are typically facilitated by specific catalysts or reagents that enhance reaction rates and selectivity, ensuring high yields of the desired product.
The mechanism of action for 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with biological targets such as enzymes or receptors. It is theorized to modulate various biochemical pathways, including signal transduction and gene expression.
Research indicates that this compound may influence pathways related to epidermal growth factor receptor signaling, potentially affecting cellular responses to growth factors . Its role in kinase inhibition suggests that it could interfere with phosphorylation processes critical for cell signaling.
The physical properties of 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid include:
The chemical properties include:
Relevant data indicate that careful handling and storage at controlled temperatures (around +5°C) are recommended to maintain compound integrity .
4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid has several notable applications:
The compound 4-methyl-3-[(pyridin-2-ylmethyl)amino]benzoic acid has the molecular formula C₁₄H₁₄N₂O₂, confirmed across multiple chemical databases and supplier specifications [1] [3] [4]. This formula reflects a molecular weight of 242.27 g/mol [4]. Systematic nomenclature adheres to IUPAC conventions:
The universally recognized CAS Registry Number for this compound is 878714-45-5, documented in chemical reference entries and commercial catalogs [3] [4] [8]. This identifier resolves potential ambiguities arising from naming variations. Key syntactic elements of the IUPAC name are:
Experimental and predicted physicochemical parameters are summarized below:
Table 1: Key Physicochemical Properties
| Property | Value | Conditions/Source |
|---|---|---|
| Density | 1.3 ± 0.1 g/cm³ | Predicted [4] |
| Boiling Point | 456.7 ± 40.0 °C | At 760 mmHg [4] |
| Flash Point | 230.0 ± 27.3 °C | -- [4] |
| LogP (Partition Coefficient) | 2.12 | Estimated [4] |
| Vapor Pressure | ~0 mmHg | At 25°C [4] |
The moderate LogP value suggests balanced lipophilicity/hydrophilicity, aligning with typical drug-like molecules. The high boiling point indicates strong intermolecular forces (e.g., hydrogen bonding), while negligible vapor pressure implies low volatility at ambient conditions [4] [8].
While experimental single-crystal XRD data for this specific compound is absent in the retrieved literature, its functional groups permit prediction of dominant solid-state interactions:
Table 2: Predicted Hydrogen Bonding Motifs
| Donor | Acceptor | Bond Type | Role in Solid State |
|---|---|---|---|
| Carboxylic acid OH | Carbonyl O (adjacent molecule) | Intermolecular | Dimer formation |
| Anilinic NH | Pyridyl N | Intra-/Intermolecular | Conformational locking |
| Carboxylic acid OH | Pyridyl N | Intramolecular | Planar conformation stabilization |
These motifs likely contribute to observed stability during storage (recommended under inert gas) and moderate melting behavior [5] [9].
Tautomeric equilibria are limited due to the absence of enolizable protons adjacent to the carboxylic acid or amino group. However, two key dynamic processes influence conformation:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: